molecular formula C8H5ClN2O2 B11903007 2-Chloro-4-methyl-6-nitrobenzonitrile CAS No. 2112-15-4

2-Chloro-4-methyl-6-nitrobenzonitrile

Cat. No.: B11903007
CAS No.: 2112-15-4
M. Wt: 196.59 g/mol
InChI Key: OHDHUNCXEPLNOH-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a benzonitrile core. It is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-nitrobenzonitrile typically involves the nitration of 2-Chloro-4-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as toluene or benzene can aid in the purification process by facilitating the separation of the desired product from by-products .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: Corresponding amines.

    Substitution: Substituted benzonitriles.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-Chloro-4-methyl-6-nitrobenzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-methyl-6-nitrobenzonitrile is unique due to the presence of both a chloro and a methyl group, which can significantly influence its reactivity and interaction with other molecules. This combination of functional groups makes it a versatile compound in various chemical and biological applications .

Properties

CAS No.

2112-15-4

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-4-methyl-6-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-7(9)6(4-10)8(3-5)11(12)13/h2-3H,1H3

InChI Key

OHDHUNCXEPLNOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C#N)[N+](=O)[O-]

Origin of Product

United States

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